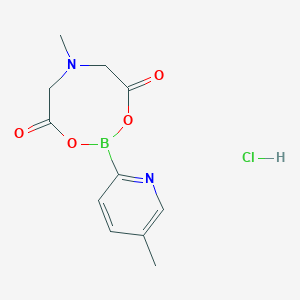
6-Methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione hydrochloride is a heterocyclic compound that contains boron, nitrogen, and oxygen atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione hydrochloride typically involves the use of boron reagents in a Suzuki–Miyaura coupling reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex boron-containing compounds. The general procedure involves the reaction of a boronic acid or ester with a halogenated pyridine derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Borohydrides.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
6-Methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its anti-fibrotic and anti-cancer properties.
Industry: Utilized in the production of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 6-Methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The boron atom can form reversible covalent bonds with nucleophilic sites in proteins, modulating their activity. This interaction can affect various cellular pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6-Methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione hydrochloride is unique due to its specific combination of boron, nitrogen, and oxygen atoms, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C11H14BClN2O4 |
|---|---|
Poids moléculaire |
284.50 g/mol |
Nom IUPAC |
6-methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione;hydrochloride |
InChI |
InChI=1S/C11H13BN2O4.ClH/c1-8-3-4-9(13-5-8)12-17-10(15)6-14(2)7-11(16)18-12;/h3-5H,6-7H2,1-2H3;1H |
Clé InChI |
PBLDQXRSDBOAJE-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(=O)CN(CC(=O)O1)C)C2=NC=C(C=C2)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


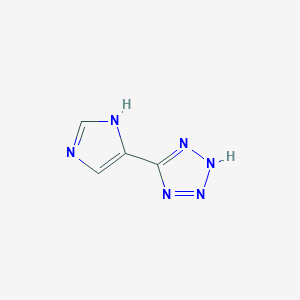
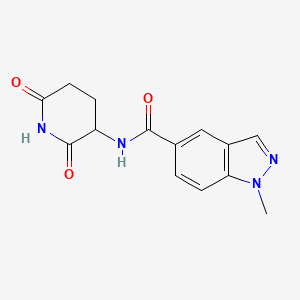

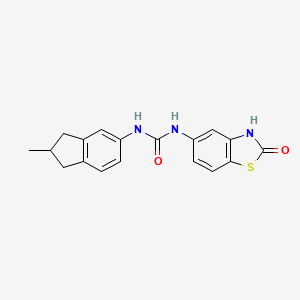


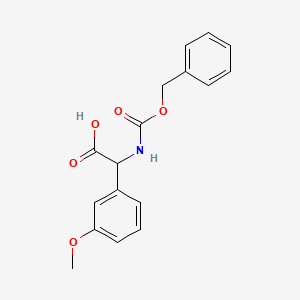
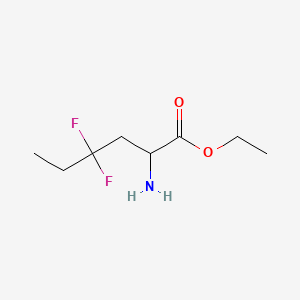

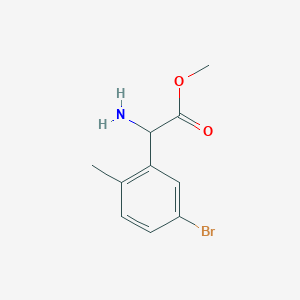

![N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide](/img/structure/B13543003.png)
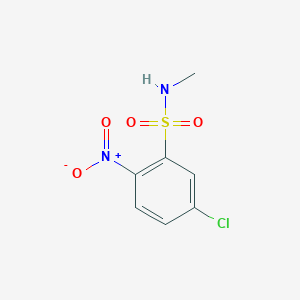
![ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13543016.png)
